molecular formula C12H5Cl2F3N2O3 B2771637 2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol CAS No. 882747-86-6

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol

Cat. No.: B2771637
CAS No.: 882747-86-6
M. Wt: 353.08
InChI Key: JNDVPPGGEIGZLD-UHFFFAOYSA-N
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Description

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol is a complex organic compound that features a trifluoromethyl group, a nitro group, and a pyridine ring. This compound is notable for its unique chemical structure, which imparts specific properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-4-nitrophenol with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid under specific conditions to introduce the trifluoromethyl and nitro groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups makes it particularly versatile for various applications .

Properties

IUPAC Name

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2F3N2O3/c13-7-3-6(12(15,16)17)4-18-10(7)5-1-8(14)11(20)9(2-5)19(21)22/h1-4,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDVPPGGEIGZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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